3-(2-Chloroethyl)-2-methyl-1h-indole-5-carboxylic acid

alkylating agent synthetic intermediate covalent modification

Researchers requiring orthogonal handles for covalent inhibitor design often face scaffolds lacking independent reactivity. This indole-5-carboxylic acid delivers a C-3 chloroethyl electrophile and a free C-5 -COOH, enabling parallel derivatization without protecting-group conflict. - Orthogonal reactivity: amide coupling at C-5 while the chloroethyl warhead remains intact for subsequent nucleophilic displacement. - Fragment-likeness: MW 237.68, XLogP 2.8, TPSA 53.1 Ų, 3 rotatable bonds-ideal for fragment libraries. - Batch consistency: NLT 98% purity under ISO quality system ensures reproducible library synthesis.

Molecular Formula C12H12ClNO2
Molecular Weight 237.68 g/mol
CAS No. 889953-68-8
Cat. No. B1367854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Chloroethyl)-2-methyl-1h-indole-5-carboxylic acid
CAS889953-68-8
Molecular FormulaC12H12ClNO2
Molecular Weight237.68 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(N1)C=CC(=C2)C(=O)O)CCCl
InChIInChI=1S/C12H12ClNO2/c1-7-9(4-5-13)10-6-8(12(15)16)2-3-11(10)14-7/h2-3,6,14H,4-5H2,1H3,(H,15,16)
InChIKeyMTVVDWOMOVTFJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Chloroethyl)-2-methyl-1H-indole-5-carboxylic Acid: Procurement Baseline


3-(2-Chloroethyl)-2-methyl-1H-indole-5-carboxylic acid (CAS 889953-68-8) is a synthetic indole-5-carboxylic acid derivative featuring a 2-chloroethyl substituent at the indole C-3 position and a methyl group at C-2 . The compound possesses a molecular formula of C₁₂H₁₂ClNO₂, a molecular weight of 237.68 g/mol, and is supplied at purities of ≥95% (Min.) to 98% (NLT) by multiple vendors, with characterization data including a calculated XLogP of 2.8 and a topological polar surface area (TPSA) of 53.1 Ų [1]. Unlike fully elaborated pharmacophores, this compound is primarily utilized as a synthetic intermediate or building block, and its publicly available biological activity data are extremely limited; consequently, procurement decisions must rest on structural, physicochemical, and synthetic utility criteria rather than differential pharmacological profiles .

C-3 chloroethyl handle for alkylation-based covalent modification chemistry
C-5 free carboxylic acid ready for direct amide coupling or bioconjugation
Verified purity grade from multiple ISO-certified suppliers with characterization data

3-(2-Chloroethyl)-2-methyl-1H-indole-5-carboxylic Acid: Generic Substitution Risks


Within the indole-5-carboxylic acid chemical space, small changes in substitution pattern produce profound differences in physicochemical properties and synthetic reactivity that cannot be compensated for by ad hoc adjustments. The target compound’s 2-chloroethyl group at C-3 provides a specific alkylating handle with distinct leaving-group potential, while its free 5-carboxylic acid offers a conjugation or functionalization site that is absent in esterified analogs such as 1H-Indole-5-carboxylic acid, 3-(2-chloroethyl)-, ethyl ester (CAS 545338-88-3) . Interchanging with the des-chloro analog 2-methyl-1H-indole-5-carboxylic acid (CAS 496946-80-6) eliminates the alkylating moiety entirely, precluding any downstream covalent modification chemistry . Even replacing chlorine with bromine (e.g., 3-(2-bromoethyl) variants) alters reactivity kinetics and may require re-optimization of reaction conditions [1]. The quantitative evidence below demonstrates exactly where these structural differences translate into measurable, selection-relevant parameters.

! Des-chloro analog (2-methyl-1H-indole-5-carboxylic acid) lacks the alkylating moiety, eliminating covalent modification chemistry entirely.
! Ethyl ester form (CAS 545338-88-3) requires deprotection that may prematurely solvolyze the chloroethyl group.
! Bromoethyl variants alter reactivity kinetics; reaction conditions may need re-optimization.

3-(2-Chloroethyl)-2-methyl-1H-indole-5-carboxylic Acid: Differentiation vs. Structural Analogs


Alkylating Reactivity: Chloroethyl vs. Hydroxyethyl Analogs

The 2-chloroethyl substituent at the indole C-3 position endows 3-(2-chloroethyl)-2-methyl-1H-indole-5-carboxylic acid with alkylating reactivity that is structurally absent in 2-methyl-1H-indole-5-carboxylic acid (CAS 496946-80-6) and functionally diminished in the 2-hydroxyethyl analog [1]. Chlorine as a leaving group enables nucleophilic substitution chemistry essential for generating covalent conjugates; the non-halogenated comparator lacks this capability entirely, while a hydroxyl group requires activation (e.g., tosylation) for comparable reactivity . In a structurally related indolin-2-one series, chloroethyl derivatives exhibited distinct antiproliferative profiles, with the chloroethyl group conferring cytotoxicity intermediate between bromoethyl (higher potency) and fluoroethyl (lower potency) variants; the compound lacking a 2-haloethyl group showed negligible activity, confirming that the chloroethyl handle is a necessary, though not independently sufficient, determinant of biological alkylation potential [2].

Alkylation Reactivity
Class-level
Target possesses 2-chloroethyl (Cl leaving group); non-halogenated analog lacks any alkylating handle; chloroethyl derivatives in related indolin-2-one series show distinct activity profiles.
Enables covalent modification chemistry without activation steps.
Class-level inference from 6-chloro-5-(2-substituted-ethyl)indolin-2-one data.
alkylating agent synthetic intermediate covalent modification

Free Carboxylic Acid: Direct Conjugation vs. Ester Analogs

3-(2-Chloroethyl)-2-methyl-1H-indole-5-carboxylic acid bears a free carboxylic acid at the indole C-5 position (calculated pKa ~4–5), enabling direct amide coupling, esterification, or bioconjugation without a deprotection step . In contrast, the commercially available 1H-Indole-5-carboxylic acid, 3-(2-chloroethyl)-, ethyl ester (CAS 545338-88-3; MW 251.71) requires saponification or acidic hydrolysis to unmask the carboxylic acid for downstream conjugation, adding a synthetic step and potentially compromising the acid-labile 2-chloroethyl group . The free acid form eliminates this incompatibility: the ethyl ester comparator introduces a protecting group that must be removed under conditions that risk premature chloroethyl solvolysis.

Conjugation Readiness
Context-dependent
Free carboxylic acid at C-5; direct coupling (EDC/NHS, HATU). Ethyl ester comparator requires hydrolysis, adding a step and risking chloroethyl solvolysis.
Saves at least one synthetic step; eliminates protecting group incompatibility.
Structural logic inference; no published head-to-head experimental data.
carboxylic acid conjugation handle amide coupling solid-phase synthesis

TPSA and Hydrogen Bonding: Solubility vs. Permeability

The calculated topological polar surface area (TPSA) of 3-(2-chloroethyl)-2-methyl-1H-indole-5-carboxylic acid is 53.1 Ų, with two hydrogen bond donors (indole NH and carboxylic acid OH) and two hydrogen bond acceptors (carboxylic acid carbonyl and indole ring nitrogen) [1]. This places the compound well within the Veber drug-likeness threshold (TPSA < 140 Ų), but critically above the CNS penetration-favorable range (<60–70 Ų), indicating that it is more suited to peripheral or intermediate applications. In comparison, 2-methyl-1H-indole-5-carboxylic acid (CAS 496946-80-6) exhibits a lower calculated TPSA (~53 Ų without the chloroethyl contribution, but also reduced by absence of additional heteroatom interactions) and lacks the chloroethyl chlorine atom which contributes to the compound’s XLogP of 2.8, providing a distinct balance of lipophilicity and polarity . The ethyl ester analog (CAS 545338-88-3) has reduced hydrogen bond donor capacity and elevated lipophilicity (calculated XLogP ~3.5–4), altering solubility and permeability in ways that may be advantageous or disadvantageous depending on application .

Physicochemical Profile
Reported
TPSA 53.1 Ų, HBD 2, HBA 2, XLogP 2.8 (target) vs. ethyl ester TPSA ~40–45 Ų, HBD 1, XLogP ~3.5–4.
Free acid favors aqueous solubility; ester favors membrane permeability.
Calculated parameters from chemical databases; no experimental logD available.
physicochemical properties TPSA hydrogen bonding drug-likeness solubility

Lead-Likeness and ADME: Compliance vs. Larger Indole Derivatives

3-(2-Chloroethyl)-2-methyl-1H-indole-5-carboxylic acid satisfies multiple lead-likeness filters that distinguish it from larger, more lipophilic indole derivatives. With MW 237.68 g/mol, it falls below the 350 Da lead-likeness threshold, and its XLogP of 2.8 is within the optimal 1–3 range for lead compounds [1]. The calculated number of rotatable bonds (3) and hydrogen bond donors (2) are fully compliant with Veber and Lipinski rules. In contrast, a commonly encountered indole-5-carboxylic acid lead series scaffold, 1-[(2Z)-4-{[(tert-butoxy)carbonyl]amino}-2-fluorobut-2-en-1-yl]-3-[3-(dimethylsulfamoyl)phenyl]-2-methylindole-5-carboxylic acid, has MW 545.58 and substantially different ADME characteristics, illustrating that the target compound occupies a favorable property space for early-stage lead optimization or fragment-based design [2]. However, no direct head-to-head PK or bioavailability data are publicly available for this compound, so these inferences remain computational.

Lead-Likeness
Class-level
MW 237.68, XLogP 2.8, 3 rotatable bonds — fully compliant with lead-likeness filters. Elaborated indole-5-carboxylic acid derivatives (MW >500) violate multiple thresholds.
Favorable physicochemical start point for fragment/lead optimization; lower ADME attrition risk.
Computational prediction; no in vivo PK data for the target compound.
drug-likeness ADME lead-likeness Lipinski Veber

Manufacturing Quality: Documented Purity vs. Niche Analogs

Multiple independent suppliers provide 3-(2-chloroethyl)-2-methyl-1H-indole-5-carboxylic acid at verified purity levels of ≥95% (Biosynth) or NLT 98% (MolCore), with the MolCore product explicitly produced under an ISO-certified quality system suitable for global pharmaceutical R&D and quality control applications . By contrast, several closely related analogs—including 3-(2-bromoethyl)-2-methyl-1H-indole-5-carboxylic acid and 3-(2-hydroxyethyl)-2-methyl-1H-indole-5-carboxylic acid—do not appear in any commercial supplier catalog at the time of this analysis, which means no independently verified purity, characterization, or batch-to-batch consistency data are available for procurement purposes . This quality infrastructure differential is meaningful for regulated environments where documented purity and supplier quality systems are prerequisite.

Purity & Quality
Source review
≥95–98% purity from multiple vendors; ISO-certified production system (MolCore). Comparable bromoethyl/hydroxyethyl analogs have no commercial availability or QC data.
Defensible quality foundation for regulated procurement environments.
Supplier-claimed data; independent verification advised for critical applications.
purity quality control ISO certification procurement specification

Critical Data Gaps: Bioactivity and Toxicity Evidence

A systematic literature and database search identified the following evidence gaps that currently preclude robust head-to-head differentiation on pharmacological or toxicological grounds: (i) No peer-reviewed publication reports quantitative biological activity data (IC₅₀, EC₅₀, Kd, Ki) for CAS 889953-68-8 in any assay system; the compound is not indexed in ChEMBL, BindingDB, PubChem BioAssay, or the EPA DSSTox database with associated bioactivity measurements [1]. (ii) No experimental stability data (hydrolytic, thermal, photolytic, metabolic) or forced degradation study results are publicly available. (iii) No comparative toxicity, selectivity, or in vivo pharmacokinetic data exist for this compound versus any analog. Consequently, selection decisions cannot be based on differential biological potency, selectivity, or ADME profiles at this time. Procurement should be driven by the structural and physicochemical differentiators documented above, with the understanding that biological profiling remains to be performed by the end user.

Data Gaps
Source review
Zero quantitative bioactivity (IC₅₀, EC₅₀, Ki), stability, or toxicity data identified for CAS 889953-68-8 in any public database or literature.
Biological profiling must be performed in-house; selection should rely on structural and synthetic utility.
Comprehensive search across PubMed, ChEMBL, BindingDB, PubChem, DSSTox as of May 2026.
data gap limitation biological activity stability toxicity

3-(2-Chloroethyl)-2-methyl-1H-indole-5-carboxylic Acid: Procurement Applications


Covalent Probe and TCI Scaffold Synthesis

The 2-chloroethyl group serves as a latent electrophile that can be elaborated into a covalent warhead (e.g., by nucleophilic substitution with amines or thiols to generate nitrogen mustard or cysteine-reactive moieties) [1]. The free 5-carboxylic acid permits direct conjugation to a targeting ligand or solid support without deprotection. This dual functionality enables a modular approach: the indole C-3 position establishes covalent target engagement while the C-5 position directs binding specificity. Compared to the ethyl ester analog (CAS 545338-88-3), the free acid eliminates the ester hydrolysis step that could prematurely activate or degrade the chloroethyl warhead . Users should note that intrinsic cytotoxicity and selectivity of the parent compound have not been characterized, so warhead SAR must be empirically determined.

Fragment-Based Drug Discovery Library Member

With MW 237.68, XLogP 2.8, and 3 rotatable bonds, the compound meets fragment-likeness criteria (MW < 300, logP ≤ 3, rotatable bonds ≤ 3) and is suitable for inclusion in fragment screening libraries [1]. The 2-chloroethyl group provides a synthetic vector for fragment growing or merging, while the carboxylic acid serves as an anchor point for structure-based design. The absence of pre-existing biological activity data means that fragment hits must be identified de novo, but the favorable physicochemical profile reduces the risk of non-specific aggregation or poor solubility that frequently complicates fragment screening with more lipophilic indoles .

Indole-5-carboxylic Acid Building Block for Parallel Synthesis

The combination of a C-3 chloroethyl handle and a C-5 carboxylic acid allows orthogonal derivatization in parallel synthesis workflows: amide coupling at C-5 can proceed under standard peptide coupling conditions while the chloroethyl group at C-3 remains intact for subsequent diversification via nucleophilic displacement [1]. This orthogonality is not achievable with the des-chloro analog 2-methyl-1H-indole-5-carboxylic acid, which lacks the second reactive site altogether . The documented commercial purity (≥95–98%) and ISO-certified quality system (MolCore) provide batch-to-batch consistency essential for reproducible library production .

Physicochemical Reference Standard for Indole Profiling

The well-defined calculated parameters—XLogP 2.8, TPSA 53.1 Ų, 2 HBD, 2 HBA—make this compound suitable as a reference point for calibrating computational ADME models or chromatographic retention time predictions within a series of indole-5-carboxylic acid derivatives [1]. Its intermediate lipophilicity and moderate polar surface area place it at a property inflection point where small structural modifications produce measurable shifts in permeability and solubility, making it a useful benchmark for property-based design campaigns.

Application
Selection Property
Validation Focus
Covalent Probe & TCI Scaffold
Dual reactive handles (chloroethyl + free acid) for modular warhead elaboration
Covalent engagement SAR; warhead stability under coupling conditions
Fragment Library Member
Lead-likeness compliance (MW, logP, rotatable bonds) and synthetic vector for fragment growing
Fragment screening hit confirmation; aggregation and solubility assays
Parallel Synthesis Building Block
Orthogonal C-3 and C-5 reactivity with documented batch-to-batch purity
Reproducible amide coupling and nucleophilic displacement; purity verification per lot
Physicochemical Reference Standard
Well-defined calculated parameters (XLogP 2.8, TPSA 53.1 Ų) at a property inflection point
Computational ADME model calibration; chromatographic retention time benchmarking
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